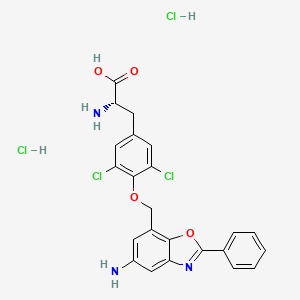

JPH203 ジヒドロクロリド

科学的研究の応用

JPH203 Dihydrochloride has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of LAT1 in various cancer cell lines, leading to reduced cell proliferation and induction of apoptosis

Biology: The compound is used to investigate the role of amino acid transporters in cellular metabolism and signaling pathways.

Medicine: JPH203 Dihydrochloride is being explored as a potential therapeutic agent for the treatment of cancers that overexpress LAT1.

Industry: The compound is used in the development of diagnostic tools and assays for detecting LAT1 activity.

作用機序

JPH203 塩酸塩は、L型アミノ酸トランスポーター1 (LAT1) を選択的に阻害することにより、その効果を発揮します。LAT1は、ロイシンやフェニルアラニンなどの必須アミノ酸の取り込みを担っています。LAT1を阻害することにより、JPH203 塩酸塩はこれらのアミノ酸の利用可能性を低下させ、タンパク質合成と細胞成長を阻害します。 この阻害は、カスパーゼやポリ(ADPリボース)ポリメラーゼ(PARP)などのアポトーシス因子の活性化を通じて、アポトーシスを誘発します .

生化学分析

Biochemical Properties

JPH203 Dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting LAT1-dependent uptake of large neutral amino acids such as leucine and phenylalanine. This inhibition disrupts the nutrient supply essential for cancer cell growth. JPH203 Dihydrochloride interacts with LAT1, a transporter protein highly expressed in cancer cells, but not with LAT2, which is predominantly found in normal tissues . The compound binds to the substrate-binding pocket of LAT1, preventing the transport of amino acids across the cell membrane .

Cellular Effects

JPH203 Dihydrochloride has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by depleting intracellular levels of essential amino acids, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, particularly the mTORC1 pathway, which is crucial for cell growth and metabolism . Additionally, JPH203 Dihydrochloride influences gene expression by upregulating pro-apoptotic factors such as Bad, Bax, Bak, and caspase-9, while downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL .

Molecular Mechanism

At the molecular level, JPH203 Dihydrochloride exerts its effects by binding to the LAT1-4F2hc complex, a heterodimeric transporter responsible for the uptake of large neutral amino acids . This binding inhibits the transport activity of LAT1, leading to a reduction in intracellular amino acid levels. The inhibition of LAT1 by JPH203 Dihydrochloride also results in the suppression of mTORC1 signaling, a pathway that regulates cell growth and metabolism . Furthermore, JPH203 Dihydrochloride induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JPH203 Dihydrochloride have been observed to change over time. The compound is metabolically stable in liver microsomes from various species, including mice, rats, dogs, monkeys, and humans . Long-term studies have shown that JPH203 Dihydrochloride can induce sustained growth inhibition and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of JPH203 Dihydrochloride vary with different dosages in animal models. In a study involving mice, the compound was administered at doses ranging from 6.3 to 25 mg/kg/day, resulting in significant inhibition of tumor growth . Higher doses were associated with dose-limiting toxicities, such as liver dysfunction, indicating a threshold effect . The maximum tolerated dose was determined to be 60 mg/m² in a phase I clinical trial .

Metabolic Pathways

JPH203 Dihydrochloride is involved in metabolic pathways that include its conversion to N-acetylated metabolites by N-acetyltransferase 2 (NAT2) in liver cells . The metabolic clearance of JPH203 Dihydrochloride is longer than its influx clearance, eventually becoming passive clearance . This metabolic stability contributes to its prolonged efficacy in inhibiting cancer cell growth.

Transport and Distribution

Within cells and tissues, JPH203 Dihydrochloride is transported and distributed primarily through LAT1 . The compound’s high affinity for LAT1 ensures its selective uptake by cancer cells, where it accumulates and exerts its inhibitory effects . The distribution of JPH203 Dihydrochloride within tissues is influenced by the expression levels of LAT1, which are typically elevated in tumors .

Subcellular Localization

JPH203 Dihydrochloride localizes to the plasma membrane, where it interacts with the LAT1-4F2hc complex . This subcellular localization is critical for its function as an inhibitor of amino acid transport. The compound’s targeting to the plasma membrane is facilitated by its binding to LAT1, which is responsible for its transport activity .

準備方法

合成経路と反応条件: JPH203 塩酸塩の合成は、コア構造の調製から始まり、官能基の導入が続く、複数のステップを伴います。主なステップには以下が含まれます。

ベンゾオキサゾール環の形成: これは、2-アミノフェノールと適切なカルボン酸誘導体を反応させてベンゾオキサゾール環を形成します。

ジクロロフェニル基の導入: ジクロロフェニル基は、ハロゲン化反応によって導入されます。

プロパン酸部分の形成: これは、中間体を適切なプロパン酸誘導体と反応させることによって行われます。

工業生産方法: JPH203 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 最終製品は通常、再結晶またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: JPH203 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特にアミノ基で酸化反応を起こす可能性があります。

還元: 還元反応は、ベンゾオキサゾール環で起こる可能性があります。

置換: ジクロロフェニル基は、適切な求核剤と置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、置換反応に一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はニトロソ誘導体またはニトロ誘導体の形成につながる可能性があり、還元はアミン誘導体を生成する可能性があります .

4. 科学研究への応用

JPH203 塩酸塩は、以下を含む幅広い科学研究への応用があります。

癌研究: これは、さまざまな癌細胞株におけるLAT1の阻害を研究するために使用され、細胞増殖の抑制とアポトーシスの誘導につながります

生物学: この化合物は、細胞代謝およびシグナル伝達経路におけるアミノ酸トランスポーターの役割を調査するために使用されます。

医学: JPH203 塩酸塩は、LAT1を過剰発現する癌の治療のための潜在的な治療薬として検討されています。

類似化合物との比較

JPH203 塩酸塩は、他の類似化合物と比較して、LAT1に対する高い選択性を特徴としています。類似化合物には、以下が含まれます。

BCH(2-アミノビシクロ[2.2.1]ヘプタン-2-カルボン酸): アミノ酸トランスポーターの非選択的阻害剤。

V-9302: 別のLAT1阻害剤ですが、選択性と効力のプロファイルが異なります。

これらの化合物と比較して、JPH203 塩酸塩は、LAT1を阻害し、癌細胞においてアポトーシスを誘導する上で優れた有効性を示しています .

特性

IUPAC Name |

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSAOPNUSNNYQL-NTEVMMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597402-27-1 | |

| Record name | Nanvuranlat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NANVURANLAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)